methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate
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Overview
Description
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a fluorine atom at the 6-position and an acetamido group at the 2-position. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamidation: The acetamido group can be introduced by reacting the indole derivative with acetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the indole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The acetamido group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate: Similar structure but with an amino group instead of an acetamido group.
3-(6-Fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one: Contains a quinoxalinone moiety instead of a propanoate ester.
Uniqueness
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate is unique due to the combination of its fluorinated indole ring and acetamido group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Biological Activity
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N2O3
- Molecular Weight : 256.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with inflammation and cell proliferation.
Therapeutic Potential
The compound's biological activity suggests several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects : The compound exhibits properties that could reduce inflammation in various models.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (e.g., MCF-7) with IC50 values around 15 µM. This suggests a potent anticancer effect, warranting further investigation into its mechanisms and potential clinical applications.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible role as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | IC50 ~ 15 µM in MCF-7 cells | |
Anti-inflammatory | Reduced TNF-alpha levels | |
Enzyme inhibition | Specific enzyme targets |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest moderate absorption and metabolism, with a half-life suitable for therapeutic applications.
Properties
IUPAC Name |
methyl 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJWYGWNKOFQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.